molecular formula C18H25NO3 B5002665 ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate CAS No. 6077-96-9

ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate

Cat. No. B5002665
CAS RN: 6077-96-9
M. Wt: 303.4 g/mol
InChI Key: OSAIABBUSPOXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate, also known as ethyl 2-(4-methylphenylamino)cyclohexane-1-carboxylate, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of cyclohexane and has a molecular formula of C20H27NO3.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate has anti-inflammatory and analgesic effects in animal models. This compound has been shown to reduce inflammation and pain in models of arthritis and other inflammatory disorders. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic option.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate in lab experiments is its low toxicity profile. This compound has been shown to have a low risk of adverse effects, making it a potentially safe option for use in animal models. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate. One potential direction is the development of novel formulations that improve the solubility and bioavailability of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in humans. Finally, research is needed to better understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate involves the reaction of 4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatebenzenamine with this compound 2-cyclohexyl-3-oxopropanoate in the presence of a catalyst. The reaction yields the desired product, which can be purified through recrystallization.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate has been studied for its potential therapeutic applications. Research has shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

ethyl 2-cyclohexyl-3-(4-methylanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-3-22-18(21)16(14-7-5-4-6-8-14)17(20)19-15-11-9-13(2)10-12-15/h9-12,14,16H,3-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAIABBUSPOXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387261
Record name ST037907
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6077-96-9
Record name ST037907
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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